4-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester 4-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18722645
InChI: InChI=1S/C15H24N2O2S2/c1-15(2,3)19-14(18)17-6-4-12(5-7-17)9-20-10-13-8-16-11-21-13/h8,11-12H,4-7,9-10H2,1-3H3
SMILES:
Molecular Formula: C15H24N2O2S2
Molecular Weight: 328.5 g/mol

4-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC18722645

Molecular Formula: C15H24N2O2S2

Molecular Weight: 328.5 g/mol

* For research use only. Not for human or veterinary use.

4-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C15H24N2O2S2
Molecular Weight 328.5 g/mol
IUPAC Name tert-butyl 4-(1,3-thiazol-5-ylmethylsulfanylmethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C15H24N2O2S2/c1-15(2,3)19-14(18)17-6-4-12(5-7-17)9-20-10-13-8-16-11-21-13/h8,11-12H,4-7,9-10H2,1-3H3
Standard InChI Key DGYZJLYOVJQMKC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)CSCC2=CN=CS2

Introduction

Structural and Molecular Characteristics

4-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester belongs to the class of piperidine derivatives, featuring a tert-butyl carbamate (Boc) group at the piperidine nitrogen and a thiazole ring connected via a methylsulfanylmethyl linker. While the exact molecular formula of the non-chlorinated variant is inferred as C₁₅H₂₄N₂O₂S₂ (molecular weight ≈ 328.49 g/mol), its chloro-substituted analog, 4-(2-Chloro-thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester, has a confirmed formula of C₁₅H₂₃ClN₂O₂S₂ (362.09 g/mol) . The Boc group enhances solubility and stability during synthetic processes, while the thiazole moiety contributes to electronic diversity and bioactivity .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, often beginning with the construction of the thiazole ring. A modified Hantzsch thiazole synthesis—condensing α-haloketones with thioamides—is commonly employed. Subsequent steps include:

  • Piperidine Functionalization: Nucleophilic substitution or coupling reactions introduce the methylsulfanylmethyl-piperidine backbone.

  • Boc Protection: The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to prevent unwanted side reactions .

  • Esterification: Reaction with tert-butyl alcohol in the presence of acid catalysts yields the final tert-butyl ester.

Industrial-scale production optimizes parameters such as temperature (typically 0–100°C), solvent selection (e.g., dichloromethane or THF), and catalyst use (e.g., palladium for cross-couplings) .

Reactivity and Functional Transformations

The compound’s reactivity is dominated by its functional groups:

  • Thiazole Ring: Susceptible to electrophilic substitution (e.g., halogenation at the 2-position).

  • Sulfanylmethyl Linker: Participates in redox reactions, forming disulfides or sulfoxides under oxidative conditions.

  • Tert-Butyl Ester: Hydrolyzes to carboxylic acids under acidic or basic conditions, enabling further derivatization .

Table 1 summarizes key reactions and conditions:

Reaction TypeReagents/ConditionsProducts
OxidationH₂O₂, KMnO₄Sulfoxides, sulfones
ReductionLiAlH₄, NaBH₄Alcohols (from ester reduction)
Nucleophilic SubstitutionNaOH, aminesPiperidine ring-opened derivatives

Comparative Analysis with Structural Analogs

A comparison with 4-Piperidin-4-ylmethyl-piperidine-1-carboxylic acid t-butyl ester (PubChem CID: 49761197) highlights critical differences:

ParameterTarget CompoundAnalog
Molecular Weight~328.49 g/mol282.42 g/mol
Key SubstituentsThiazole, sulfanylmethylPiperidin-4-ylmethyl
BioactivityAntimicrobial, anticancerUnknown (limited data)
SolubilityModerate (logP ≈ 2.5)High (logP ≈ 1.8)

The thiazole moiety in the target compound introduces π-π stacking capabilities, enhancing binding to aromatic residues in enzymes—a feature absent in the analog .

Research Applications and Future Directions

Medicinal Chemistry

This compound serves as a precursor in developing kinase inhibitors and antimicrobial agents. Its Boc group facilitates selective deprotection, enabling site-specific modifications .

Material Science

The sulfanylmethyl linker’s redox activity is exploited in synthesizing self-assembled monolayers (SAMs) for biosensors.

Recommended Studies

  • PK/PD Profiling: Assess bioavailability and metabolite formation in vivo.

  • Target Identification: Use CRISPR screening to pinpoint molecular targets in cancer pathways.

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